molecular formula C18H13BrN2O2S B488547 (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 667898-91-1

(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No. B488547
CAS RN: 667898-91-1
M. Wt: 401.3g/mol
InChI Key: VYBPPDJEKMQYHZ-UHFFFAOYSA-N
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Description

(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H13BrN2O2S and its molecular weight is 401.3g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

The compound has been used in the synthesis of novel pyrazoline derivatives, which have been evaluated for anti-inflammatory and antibacterial activities. These compounds have shown promise in biological applications, particularly in exhibiting potent antibacterial activity (Ravula et al., 2016).

In Vitro Cytotoxicity Testing

Research on similar compounds has been conducted to evaluate their cytotoxicity on human cancer cell lines. This highlights the compound's potential in cancer research and drug development (Nguyễn Tiến Công et al., 2020).

Stereochemical Analysis

The compound has been involved in studies focusing on its stereochemical aspects, particularly examining its structure through X-ray structural analysis. Such studies are crucial for understanding the chemical and physical properties of these compounds (Kseniya K. Borisova et al., 2016).

Antimicrobial Activity

There's significant research on the antimicrobial properties of related compounds. These studies are vital for discovering new antimicrobial agents in the fight against resistant strains of bacteria and fungi (D. Ashok et al., 2017).

Molecular Docking and Antibacterial Activities

Research involving molecular docking studies of similar compounds has been conducted. These studies are important for predicting the interaction of the compound with various biological targets, which is crucial in drug design (Golea Lynda, 2021).

Enzyme Inhibitory Activity and Molecular Docking

The compound and its derivatives have been evaluated for enzyme inhibitory activities and studied using molecular docking techniques. This research is significant in understanding how these compounds can be used to modulate enzyme activities, which is crucial in therapeutic applications (A. Cetin et al., 2021).

properties

IUPAC Name

[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPPDJEKMQYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

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